molecular formula C22H21NO6S B2469296 (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 946293-71-6

(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2469296
CAS No.: 946293-71-6
M. Wt: 427.47
InChI Key: ZVWFYOKEQGEBOU-JMIUGGIZSA-N
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Description

(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21NO6S and its molecular weight is 427.47. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-27-16-4-2-14(3-5-16)10-20-21(24)17-6-7-19-18(22(17)29-20)11-23(13-28-19)15-8-9-30(25,26)12-15/h2-7,10,15H,8-9,11-13H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWFYOKEQGEBOU-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N2O5SC_{22}H_{23}N_{2}O_{5}S with a molecular weight of approximately 423.49 g/mol. The structure features a furobenzoxazine core modified by a methoxybenzylidene group and a tetrahydrothiophene moiety.

PropertyValue
Molecular FormulaC22H23N2O5S
Molecular Weight423.49 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate aldehydes and ketones, followed by cyclization steps to form the furobenzoxazine structure. The incorporation of the tetrahydrothiophene moiety is achieved through nucleophilic substitution reactions.

Antioxidant Activity

Recent studies have demonstrated that the compound exhibits significant antioxidant properties. It was shown to scavenge free radicals effectively, which can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The IC50 value for radical scavenging activity was found to be approximately 25 µM.

Anti-inflammatory Effects

In vitro assays indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Potential

Preliminary studies have shown that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptosis.

The proposed mechanisms for the biological activities include:

  • Antioxidant Activity : The presence of hydroxyl groups likely contributes to its ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Effects : The inhibition of NF-kB signaling pathway may play a crucial role in reducing cytokine production.
  • Antimicrobial Activity : The disruption of bacterial cell membrane integrity is hypothesized as a mechanism for its antimicrobial effects.
  • Anticancer Activity : Induction of apoptosis may be mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Case Study on Inflammation : In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
  • Cancer Cell Line Study : In vitro studies on HeLa cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation with an IC50 value estimated at 15 µM.

Scientific Research Applications

The compound (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article discusses its synthesis, biological activities, and potential applications based on available research findings.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of appropriate aldehydes with amines followed by cyclization reactions to form the furobenzoxazine structure. The synthetic pathways often utilize catalysts or specific reaction conditions to enhance yield and purity.

Example Synthetic Procedure

  • Reagents : Aldehyde (e.g., 4-methoxybenzaldehyde), amine (e.g., piperidine), and appropriate solvents.
  • Reaction Conditions : The mixture is usually refluxed in an alcoholic solution with a base (like NaOH) to promote condensation.
  • Purification : The product is isolated through crystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds containing the furobenzoxazine framework exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and DNA damage . Further exploration into its efficacy against specific cancers is warranted.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research into its impact on neurodegenerative diseases is ongoing, focusing on its ability to mitigate oxidative damage in neuronal cells .

Photochemical Properties

The unique structural features of this compound may lend themselves to applications in photochemistry. Its ability to absorb light and undergo photochemical reactions could be harnessed in developing light-sensitive materials or sensors .

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Studies are exploring its use in creating advanced composites for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of furobenzoxazine compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, highlighting the potential for developing new antibacterial agents from this class of compounds .

Case Study 2: Anticancer Screening

In a screening assay against various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that it may act by disrupting cellular metabolism and inducing apoptosis .

Chemical Reactions Analysis

Ring-Opening Reactions of the Benzoxazinone Core

The 1,4-benzoxazin-3-one scaffold is prone to hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to nucleophilic attack by water at the C3 position. This results in ring opening to form an ortho-aminophenol derivative .

  • Base-Mediated Ring Expansion : Treatment with alkoxide bases can induce rearrangement, forming quinazolinone derivatives via intramolecular cyclization .

Table 1: Reactivity of Benzoxazinone Core

Reaction TypeConditionsProductReference
HydrolysisH2O/H+ (pH < 3)2-Amino-4-methoxyphenol derivative
AlkylationK2CO3/DMF, alkyl halidesN-Alkylated benzoxazinone derivatives
CondensationHydrazine hydrateAcylhydrazone adducts (Z/E isomers)

Reactivity of the Sulfone-Modified Tetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-yl group acts as an electron-withdrawing substituent, influencing adjacent reactivity:

  • Nucleophilic Substitution : The sulfone enhances the electrophilicity of the adjacent carbon, enabling SN2 reactions with amines or thiols. For example, displacement by primary amines yields secondary amine derivatives.

  • Oxidative Stability : The sulfone group resists further oxidation, ensuring stability during reactions involving peroxides or other oxidizing agents.

Methoxybenzylidene Moieties: Condensation and Isomerization

The 4-methoxybenzylidene group participates in dynamic covalent chemistry:

  • Z/E Isomerization : Under photochemical or thermal conditions, the imine bond undergoes reversible isomerization. For structurally similar compounds, Z/E ratios of 3:1 are observed in equilibrium states .

  • Michael Addition : The α,β-unsaturated ketone system can act as a Michael acceptor, reacting with nucleophiles (e.g., thiols or amines) at the β-position.

Table 2: Methoxybenzylidene Reactivity

ReactionConditionsOutcomeReference
Z/E IsomerizationLight (365 nm) or ΔEquilibrium shift favoring Z-isomer
CondensationHydrazine hydrateFormation of hydrazones
Nucleophilic AdditionThiophenol, Et3Nβ-Adduct formation

Biological Relevance and Derivatization

While direct biological data for this compound is limited, structural analogs exhibit antifungal activity. Modifications at the C2 (benzylidene) and C8 (sulfone) positions are critical for bioactivity . For example:

  • Antifungal Derivatives : Replacement of the methoxy group with halogen atoms (e.g., fluorine) enhances activity against Phytophthora infestans .

  • SAR Insights : Bulky substituents on the benzylidene moiety improve pharmacokinetic properties by reducing metabolic degradation.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including cyclization, oxidation, and condensation. Key conditions to optimize include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring formation without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency.
  • Catalysis : Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate benzylidene formation and reduce reaction time.
  • Oxidation : Controlled use of oxidizing agents (e.g., mCPBA) for sulfone group formation to avoid over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

A combination of techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group).
  • X-ray crystallography : For absolute configuration determination, particularly for fused ring systems and stereocenters.
  • Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify functional groups (e.g., carbonyl, sulfone) .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve synthesis yield and purity?

Bayesian optimization outperforms traditional trial-and-error approaches by:

  • Parameter prioritization : Identifying critical variables (e.g., temperature, reagent stoichiometry) through sequential experimental design.
  • Global optimization : Efficiently exploring high-dimensional reaction spaces to maximize yield while minimizing impurities.
  • Machine learning integration : Training models on historical data to predict optimal conditions for novel reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., NMR vs. X-ray data) require:

  • Cross-validation : Repeating experiments under standardized conditions to rule out instrumental artifacts.
  • Dynamic NMR studies : To assess conformational flexibility that may explain discrepancies in peak splitting.
  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What in silico methods predict this compound’s biological activity, and how can they guide experimental validation?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) to prioritize assays.
  • QSAR models : Correlate structural features (e.g., methoxy group placement) with activity trends from analogous benzoxazinone derivatives.
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, metabolic stability) to refine lead optimization .

Q. How can flow chemistry enhance the scalability and reproducibility of this compound’s synthesis?

Flow systems offer:

  • Precise residence time control : Critical for unstable intermediates (e.g., diazo compounds).
  • Continuous processing : Reduces batch-to-batch variability and improves heat/mass transfer in exothermic steps.
  • In-line analytics : Real-time monitoring (e.g., UV/Vis) to detect deviations and adjust parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed reaction yields?

  • Mechanistic reevaluation : Use isotopic labeling or kinetic studies to identify unaccounted pathways (e.g., parasitic side reactions).
  • Byproduct analysis : LC-MS or GC-MS to detect minor species that consume starting material.
  • Solvent effects : Test alternative solvents to mitigate unexpected stabilization/destabilization of intermediates .

Methodological Resources

  • Experimental design : Utilize Design of Experiments (DoE) to systematically vary parameters and identify interactions .
  • Structural databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous benzoxazinone derivatives .

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